4-Cyclopropyl-3-methylpyrrolidin-2-one
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Overview
Description
4-Cyclopropyl-3-methylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H13NO. It is a five-membered lactam, specifically a pyrrolidinone, which is a common structural motif in both natural and synthetic compounds. This compound is known for its diverse biological activities and functional properties, making it a valuable entity in various fields of scientific research .
Preparation Methods
The synthesis of 4-Cyclopropyl-3-methylpyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
4-Cyclopropyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for designing novel pharmaceuticals with various therapeutic effects.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Cyclopropyl-3-methylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog with similar biological activities.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals. The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and methyl groups, which confer distinct reactivity and biological properties
Properties
IUPAC Name |
4-cyclopropyl-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7(6-2-3-6)4-9-8(5)10/h5-7H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOXRPOWROVDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CNC1=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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